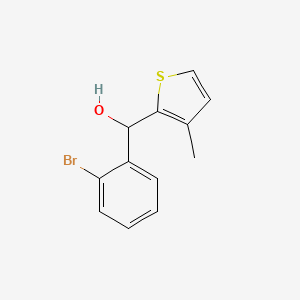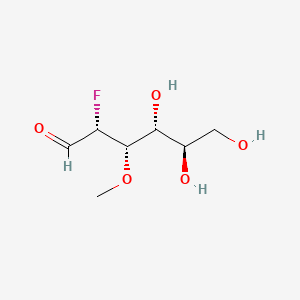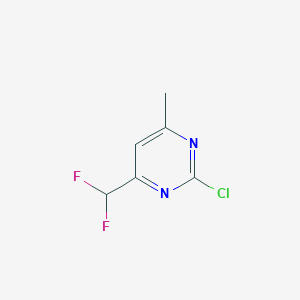![molecular formula C10H20N2O4 B12841019 tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and an aminooxy functional group
Métodos De Preparación
The synthesis of tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminooxy Group: The aminooxy group can be introduced via the reaction of hydroxylamine with an appropriate precursor.
tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate include:
tert-Butyl (3R)-3-[(hydroxy)methyl]morpholine-4-carboxylate: This compound has a hydroxyl group instead of an aminooxy group.
tert-Butyl (3R)-3-[(methoxy)methyl]morpholine-4-carboxylate: This compound features a methoxy group in place of the aminooxy group.
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(aminooxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Clave InChI |
HNARTQJDDHFVLK-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CON |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC1CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)

![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)


![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)
![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)



![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)
